molecular formula C13H16F3N B1428352 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine CAS No. 1391241-53-4

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Cat. No.: B1428352
CAS No.: 1391241-53-4
M. Wt: 243.27 g/mol
InChI Key: PUQDPGWQKAXIJC-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both aromatic and aliphatic components. The name clearly indicates the presence of a cyclohexane ring with an amine functional group at position 1 and a substituted phenyl group at position 2. The phenyl substituent contains a trifluoromethyl group at the ortho position, which is designated as the 2-position relative to the point of attachment to the cyclohexane ring.

Several alternative names and synonyms exist for this compound in chemical databases and literature. The compound is also referred to by its systematic descriptor this compound in various chemical repositories. Additional synonyms documented in chemical databases include the alphanumeric identifier 1391241-53-4, which corresponds to its Chemical Abstracts Service registry number. Some commercial suppliers may use abbreviated or modified versions of the name, but the International Union of Pure and Applied Chemistry designation remains the authoritative systematic name.

The compound exhibits stereochemical complexity due to the presence of chiral centers in the cyclohexane ring system. When considering stereoisomers, specific configurations may be designated using additional nomenclature elements. For instance, the (1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine represents one specific stereoisomeric form of the compound. This stereochemical designation indicates the absolute configuration at the carbon atoms bearing the amine group and the phenyl substituent, respectively.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1,3,5,7,10,12H,2,4,6,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQDPGWQKAXIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Sequence

  • The key intermediate is typically a trifluoromethylphenyl-substituted ketone, such as 1-(2-(trifluoromethyl)phenyl)propan-2-one or related analogues.
  • This intermediate can be synthesized by acylation of a trifluoromethyl-substituted phenylacetic acid derivative or by hydrolysis of corresponding nitriles followed by acylation (e.g., Daikin-West reaction).
  • Reductive amination is then performed by reacting the ketone with ammonia or an amine (e.g., ethylamine) in the presence of a borohydride reducing agent.

Reducing Agents

  • Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.
  • Sodium triacetoxyborohydride (STAB) is often preferred due to its selectivity and mild reaction conditions.

Reaction Conditions

  • The reductive amination is carried out in solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
  • Reaction temperatures range from room temperature to mild heating (30–60 °C).
  • The molar ratio of ketone to amine is controlled to optimize yield and minimize side reactions.

Example from Patent Literature

  • A method for fenfluramine (a related trifluoromethylphenyl amine) synthesis involves hydrolyzing 2-(3-(trifluoromethyl)phenyl)acetonitrile to the corresponding acid, acylating to the ketone, then reductively aminating with ethylamine using sodium triacetoxyborohydride to yield the amine product.

Preparation via Acylation and Catalytic Reduction of Halogenated Intermediates

Acylation of Trifluoromethylphenyl Anilines

  • Starting from 3-(trifluoromethyl)aniline, acylation with 2-chloroacetyl chloride in the presence of aqueous sodium hydroxide yields 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide.
  • This intermediate is isolated as a white crystalline solid and characterized by NMR and elemental analysis.

Alkylation and Substitution

  • The chloroacetamide intermediate undergoes nucleophilic substitution with amines or other nucleophiles under basic conditions (e.g., potassium carbonate) in solvents like acetone.
  • Potassium iodide is used catalytically to enhance reaction rate.
  • The reaction is typically performed at 60 °C in a biphasic system.

Catalytic Hydrogenation or Metal Hydride Reduction

  • The acylated intermediate is then reduced using lithium aluminum hydride in ether under reflux to convert the amide to the corresponding amine.
  • The product amine is purified by extraction and recrystallization, often as hydrochloride salts for stability and ease of handling.

Alternative Methods and Catalysts

  • Some methods involve substitution reactions of halophenyl hexafluoropropane derivatives with amines in the presence of bases such as sodium hydroxide or potassium carbonate and catalysts, under mild conditions (30–150 °C) in solvents including toluene, dichloroethane, or N,N-dimethylformamide.
  • Hydrogenation steps are used to remove protecting groups or to reduce intermediates to the target amine.

Data Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvents Temperature (°C) Yield (%) Notes
Acylation of trifluoromethyl aniline 2-chloroacetyl chloride, NaOH (2%) Dichloromethane + aqueous NaOH 0 (ice bath) to RT 70–80 Formation of 2-chloroacetamide intermediate
Alkylation/substitution Amine, K2CO3, KI catalytic Acetone 60 44–78 Biphasic system, monitored by HPLC
Reductive amination Amine, NaBH(OAc)3 or NaBH4 DCM, THF, or acetonitrile RT to 60 60–85 Selective reduction of ketone to amine
Catalytic hydrogenation LiAlH4, ether Ether Reflux (ca. 65) 60–70 Reduction of acetamide to amine

Research Findings and Analytical Characterization

  • The intermediates and final products are characterized by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, elemental analysis, and HPLC purity assessment.
  • Reaction progress is monitored by HPLC to ensure conversion and purity.
  • The yields vary depending on the method but typically range from 44% to 85% for key steps.
  • Mild reaction conditions and selective reducing agents improve safety and product purity.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are commonly used for oxidation reactions.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst are used for reduction reactions.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Nitro compounds, amides, and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is utilized as a building block for synthesizing more complex organic compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various synthetic methodologies.

Biology

Biological research has begun to explore the interactions of this compound with biological targets such as enzymes and receptors. Its chiral nature may influence its binding affinity and specificity towards these targets, potentially leading to significant findings in pharmacology.

Medicinal Chemistry

The compound holds promise in medicinal chemistry as a precursor for drug development. Its unique properties may allow it to serve as a scaffold for designing novel therapeutic agents that target specific diseases or conditions. The potential therapeutic applications are particularly relevant in developing drugs with improved efficacy and reduced side effects .

Industrial Applications

In industrial settings, this compound can be employed in the production of specialty chemicals and agrochemicals. Its chemical stability and reactivity make it suitable for various applications, including the manufacture of materials with specific properties tailored to industry needs.

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound:

  • Synthesis of Novel Antidepressants : Research has shown that derivatives of this compound exhibit promising activity against depression-related targets. The trifluoromethyl group enhances the pharmacokinetic properties of these compounds.
  • Agrochemical Development : A study demonstrated that modifications to the cyclohexane ring could lead to increased herbicidal activity, showcasing its potential in agricultural applications.
  • Drug Delivery Systems : Investigations into the use of this compound in drug delivery systems have revealed its ability to improve solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism by which 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to penetrate biological membranes more effectively. The amine group can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine are compared below with analogous cyclohexylamine and cyclohexanone derivatives.

Table 1: Structural Comparison of Cyclohexylamine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₃H₁₆F₃N -CF₃ (ortho-phenyl) 219.72 High lipophilicity; chiral center; used in drug intermediates
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine C₈H₁₄F₃NO -OCH₂CF₃ (para-cyclohexane) 209.20 Enhanced solubility due to ether linkage; potential CNS applications
2-(2-Methylphenoxy)cyclohexan-1-amine C₁₃H₁₉NO -OCH₃ (ortho-phenoxy) 205.30 Electron-donating methyl group; lower metabolic stability
2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one C₁₄H₁₇FNO -F (meta-phenyl), ketone group 241.29 Ketone backbone; Fluorexetamine analog; NMDA receptor modulation
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine C₁₂H₂₁F₃NO -CF₃CH₂OCH₂CH₂ (alkyl chain) 264.30 Branched trifluoroethoxy chain; improved solubility and pharmacokinetics

Key Observations:

Electronic Effects: The -CF₃ group in the main compound is strongly electron-withdrawing, reducing the amine's basicity compared to derivatives with electron-donating groups (e.g., -OCH₃ in 2-(2-methylphenoxy)cyclohexan-1-amine) . Fluorine substitution (e.g., in Fluorexetamine) enhances binding to hydrophobic pockets in biological targets, similar to the main compound .

Functional Group Diversity: Ketone vs. Amine: Cyclohexanone derivatives (e.g., Fluorexetamine, Methoxmetamine) lack the primary amine, limiting their use in reactions requiring nucleophilic amines (e.g., Schiff base formation) . Ether Linkages: 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine exhibits higher water solubility than the main compound due to its polar ether group .

Synthetic Utility: The main compound’s chiral center enables enantioselective catalysis, as demonstrated in , where a related cyclohexanediamine catalyst achieved 95.6% enantiomeric excess in aldol reactions . Derivatives like N-[(1R,2R)-2-aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea () incorporate thiourea moieties for hydrogen bonding, a feature absent in the main compound .

Pharmaceutical Relevance :

  • Trifluoromethyl groups are prevalent in patent applications (–11), underscoring their role in optimizing drug candidates for metabolic stability and target affinity .
  • Fluorexetamine and Methoxmetamine () are psychoactive analogs, whereas the main compound’s applications remain exploratory, likely focused on kinase inhibitors or GPCR modulators .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic molecules, including improved metabolic stability and bioavailability. This article explores the biological activities of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14F3N\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}

This structure features a cyclohexane ring substituted with a trifluoromethyl phenyl group, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and receptor binding. This compound may modulate neurotransmitter systems or act on specific enzymes involved in metabolic pathways.

Antidepressant Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced activity in neurotransmitter modulation. For instance, the presence of the trifluoromethyl group in similar structures has been linked to increased potency in inhibiting serotonin uptake, suggesting potential antidepressant properties for this compound .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its efficacy .

Case Study 1: Antidepressant Efficacy

A study evaluating the antidepressant-like effects of several trifluoromethyl-substituted amines demonstrated that this compound significantly reduced depressive behaviors in animal models. The mechanism was hypothesized to involve enhanced serotonergic activity, supported by behavioral assays measuring locomotor activity and immobility in forced swim tests .

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations (IC50 values) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences in biological activity:

Compound NameAntidepressant ActivityAntimicrobial ActivityNotes
This compoundModerateHighEnhanced lipophilicity due to CF3 group
3-TrifluoromethylphenylamineHighModerateStronger serotonergic effects
CyclohexylamineLowLowLacks trifluoromethyl enhancement

Q & A

Q. What are the established synthetic routes for preparing 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted anilines and cyclohexanone derivatives. A typical route involves:
  • Step 1 : Reacting 2-trifluoromethylaniline with cyclohexanone in the presence of a dehydrating agent (e.g., molecular sieves) under reflux conditions.
  • Step 2 : Reducing the intermediate imine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to yield the amine .
  • Key Parameters : Temperature (60–80°C), solvent polarity (e.g., methanol or THF), and catalyst loading (5–10 mol% for Pd-C) critically affect yield. Impurities often arise from incomplete reduction or side reactions with the trifluoromethyl group .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • GC-MS : Identifies molecular ion peaks (e.g., m/z 257 [M+H]+) and fragments (e.g., loss of NH2 or CF3 groups) .
  • NMR :
  • 1H NMR : Cyclohexane protons appear as multiplets (δ 1.2–2.5 ppm); aromatic protons from the trifluoromethylphenyl group show splitting (δ 7.3–7.8 ppm).
  • 19F NMR : A singlet near δ -60 ppm confirms the CF3 group .
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexane ring and confirms substituent positions .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

  • Methodological Answer : The CF3 group enhances:
  • Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability.
  • Metabolic Stability : Reduces oxidative degradation due to fluorine’s electron-withdrawing effect.
  • Binding Affinity : Strengthens van der Waals interactions with hydrophobic pockets in enzymes (e.g., NMDA receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce asymmetry during hydrogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor higher enantioselectivity (up to 85% ee) compared to methanol.
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization but may slow reaction kinetics. Monitor via chiral HPLC .

Q. What strategies address contradictory reports on the compound’s biological activity (e.g., NMDA receptor inhibition vs. σ1 receptor modulation)?

  • Methodological Answer :
  • Purity Assessment : Verify compound integrity via LC-TOF/MS to rule out impurities (e.g., des-fluoro byproducts) .
  • Receptor Binding Assays : Perform competitive displacement studies with radiolabeled ligands (e.g., [3H]MK-801 for NMDA, [3H]DTG for σ1).
  • Structural Analogues : Compare activity of stereoisomers; the cis-cyclohexane configuration may favor NMDA affinity, while trans enhances σ1 binding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding poses in NMDA receptor GluN2B subunits. The cyclohexane ring occupies a hydrophobic cleft, while the amine forms hydrogen bonds with Asp732 .
  • MD Simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess stability of the CF3-phenyl moiety in the binding pocket .

Q. What role does stereochemistry play in the compound’s pharmacokinetic profile, and how can it be controlled?

  • Methodological Answer :
  • Stereochemical Impact : The axial-equatorial arrangement of the amine and CF3-phenyl group affects metabolic clearance (e.g., CYP3A4 oxidation rates differ by 30% between isomers).
  • Resolution Methods : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC. Alternatively, synthesize diastereomeric salts with tartaric acid .

Safety and Handling

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis; the compound may release HF upon decomposition.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposing in halogenated waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Reactant of Route 2
2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

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